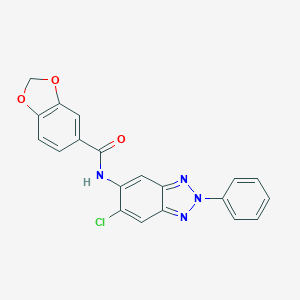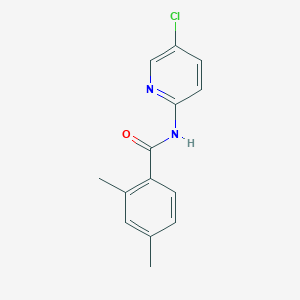
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as FBPA, is a chemical compound that has garnered significant interest in scientific research due to its potential as a fluorescence imaging probe. FBPA is a derivative of benzothiazole and has been shown to be useful in various biological applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe involves its ability to selectively bind to certain biomolecules in cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to bind to proteins such as albumin and globulin, as well as nucleic acids such as DNA and RNA. This binding results in a change in the fluorescence properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide, allowing for imaging of the targeted biomolecules.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity and is well-tolerated in vivo. Studies have demonstrated that N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide does not significantly affect cell viability or proliferation. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a high binding affinity for cancer cells, making it a promising tool for cancer diagnosis and treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a fluorescence imaging probe is its high selectivity for certain biomolecules, allowing for targeted imaging. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have low toxicity, making it a safe option for in vivo experiments. However, one limitation of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide is its synthesis method, which can be time-consuming and costly.
Direcciones Futuras
There are several potential future directions for the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research. One area of interest is the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in the development of new cancer therapies. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used as a tool for identifying new targets for cancer treatment and for monitoring the effectiveness of new therapies. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide could be used in the development of new imaging techniques for neuroscience research, allowing for the imaging of neural activity in real-time. Further research is needed to fully understand the potential applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide in scientific research.
Métodos De Síntesis
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-fluoro-1,3-benzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its use as a fluorescence imaging probe in various biological applications. It has been shown to selectively target cancer cells and can be used for cancer diagnosis and treatment. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been used as a tool in neuroscience research for imaging neural activity in the brain.
Propiedades
Fórmula molecular |
C12H13FN2OS |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
Clave InChI |
LYXRGHYSQBVCJB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
SMILES canónico |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)